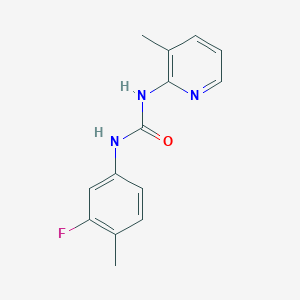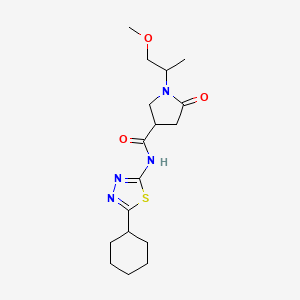![molecular formula C21H15ClN2O5 B4590059 (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B4590059.png)
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Vue d'ensemble
Description
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a 3,4-dimethoxyphenyl group
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through the use of cyanide sources under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the furan ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include ethers or other substituted derivatives.
Mécanisme D'action
The mechanism of action of (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- (E)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Uniqueness
The unique combination of functional groups in (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile may confer specific properties such as enhanced reactivity, selectivity in biological systems, or unique physical properties that distinguish it from similar compounds.
Propriétés
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c1-27-20-7-3-13(10-21(20)28-2)14(12-23)9-16-5-8-19(29-16)17-6-4-15(24(25)26)11-18(17)22/h3-11H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXOONTWASOIR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dihydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B4589982.png)
![1-BENZYL-N~5~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4589990.png)
![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-imidazolidinone](/img/structure/B4589994.png)

![2-(9H-fluoren-9-ylthio)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4589998.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B4590010.png)
![3-{4-[(1-chloro-2-naphthyl)oxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4590025.png)
![(E)-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B4590030.png)
![N-(4-acetylphenyl)-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B4590033.png)
![6-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4590040.png)
![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4590045.png)
![(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4590053.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4590081.png)
